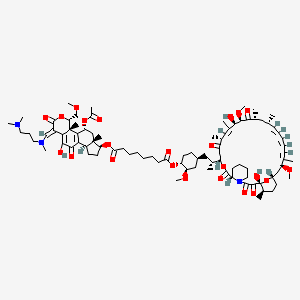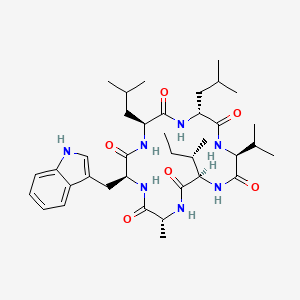
Baceridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Baceridin is a cyclic hexapeptide isolated from the culture medium of a plant-associated Bacillus strain. It has shown moderate cytotoxicity and weak activity against Staphylococcus aureus. This compound is also identified as a proteasome inhibitor that can impede cell cycle progression and induce apoptosis in tumor cells via a p53-independent pathway .
Vorbereitungsmethoden
Baceridin can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthetic route involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or HATU and a base such as DIPEA. After the peptide chain is assembled, it is cyclized to form the cyclic hexapeptide structure .
Industrial production of this compound involves fermentation of the Bacillus strain in a suitable culture medium, followed by extraction and purification of the peptide. The fermentation process is optimized to maximize the yield of this compound, and the purification steps may include techniques like high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Baceridin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the peptide’s structure and properties.
Substitution: this compound can undergo substitution reactions where specific amino acid residues are replaced with others to create analogs with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various amino acid derivatives for substitution reactions. The major products formed from these reactions are modified peptides with altered biological activities .
Wissenschaftliche Forschungsanwendungen
Baceridin has several scientific research applications:
Chemistry: this compound is used as a model compound in peptide synthesis studies and for developing new synthetic methodologies.
Biology: It serves as a tool for studying proteasome inhibition and its effects on cell cycle progression and apoptosis.
Medicine: this compound’s cytotoxic properties make it a potential candidate for cancer research, particularly in developing new anticancer therapies.
Wirkmechanismus
Baceridin exerts its effects by inhibiting the proteasome, a complex responsible for degrading unwanted or damaged proteins within cells. By inhibiting the proteasome, this compound disrupts protein homeostasis, leading to the accumulation of damaged proteins and inducing apoptosis in tumor cells. This process is independent of the p53 pathway, making this compound effective even in cells with p53 mutations .
Vergleich Mit ähnlichen Verbindungen
Baceridin is unique among cyclic peptides due to its specific amino acid sequence and proteasome inhibitory activity. Similar compounds include:
Gramicidin A and B: These peptides also display high hydrophobicity and antimicrobial activity but differ in their amino acid composition and mechanism of action.
Other antimicrobial peptides: This compound shares structural similarities with other antimicrobial peptides but stands out due to its specific proteasome inhibition and cytotoxic properties .
Eigenschaften
Molekularformel |
C37H57N7O6 |
|---|---|
Molekulargewicht |
695.9 g/mol |
IUPAC-Name |
(3R,6S,9R,12S,15S,18R)-3-[(2S)-butan-2-yl]-15-(1H-indol-3-ylmethyl)-18-methyl-9,12-bis(2-methylpropyl)-6-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C37H57N7O6/c1-10-22(8)31-37(50)39-23(9)32(45)40-29(17-24-18-38-26-14-12-11-13-25(24)26)34(47)41-27(15-19(2)3)33(46)42-28(16-20(4)5)35(48)43-30(21(6)7)36(49)44-31/h11-14,18-23,27-31,38H,10,15-17H2,1-9H3,(H,39,50)(H,40,45)(H,41,47)(H,42,46)(H,43,48)(H,44,49)/t22-,23+,27-,28+,29-,30-,31+/m0/s1 |
InChI-Schlüssel |
KULVZQUHMGDNPX-ZNXHFMEESA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)C(C)C)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)C |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


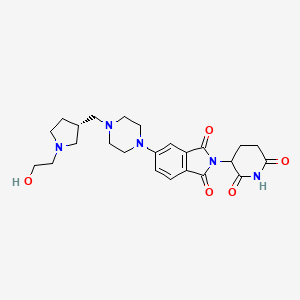

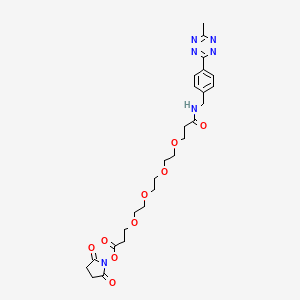

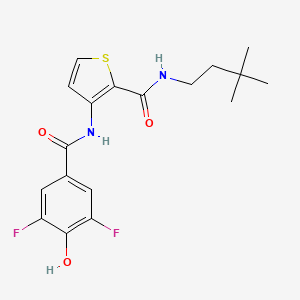
![1-[2,4,6-trihydroxy-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]ethanone](/img/structure/B12381986.png)

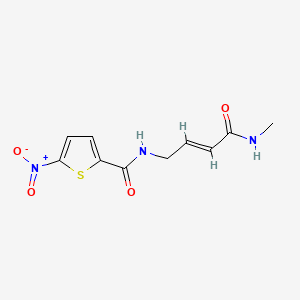
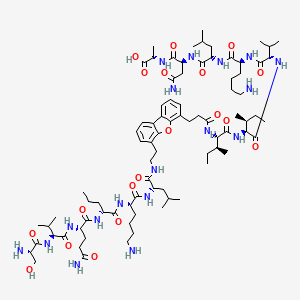

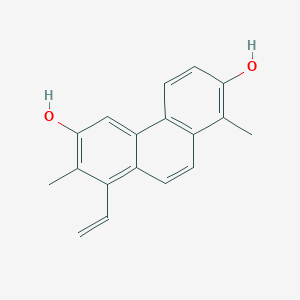
![2-bromo-N-[1-[7-[(2-oxochromen-6-yl)amino]-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]piperidin-3-yl]acetamide](/img/structure/B12382032.png)
